molecular formula C14H13ClO2 B6372049 5-(5-Chloro-2-methoxyphenyl)-2-methylphenol, 95% CAS No. 1261977-61-0

5-(5-Chloro-2-methoxyphenyl)-2-methylphenol, 95%

Cat. No. B6372049
CAS RN: 1261977-61-0
M. Wt: 248.70 g/mol
InChI Key: YSWNCCREIHKWOW-UHFFFAOYSA-N
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Description

5-(5-Chloro-2-methoxyphenyl)-2-methylphenol, 95% (CMP 95) is a phenolic compound that is widely used in scientific research and laboratory experiments. It is an important component of many synthetic organic chemistry processes, and has been studied for its potential applications in a variety of fields. CMP 95 is a white crystalline solid that is highly soluble in water and organic solvents. It has a melting point of 114-116°C and a purity of 95%.

Scientific Research Applications

CMP 95 has a variety of applications in scientific research. It has been studied for its potential to act as an inhibitor of enzymes and as a catalyst in organic reactions. It has also been used in the synthesis of pharmaceuticals, in the synthesis of polymers, and in the synthesis of materials for use in electronics.

Mechanism of Action

CMP 95 has been studied for its potential to act as an inhibitor of enzymes. It has been shown to inhibit the activity of enzymes such as cytochrome P450 and the enzymes involved in the metabolism of drugs. CMP 95 has also been studied for its potential to act as a catalyst in organic reactions. It has been shown to be an effective catalyst in the synthesis of pharmaceuticals, polymers, and materials for use in electronics.
Biochemical and Physiological Effects
CMP 95 has been studied for its potential to act as an inhibitor of enzymes. It has been shown to inhibit the activity of enzymes such as cytochrome P450 and the enzymes involved in the metabolism of drugs. CMP 95 has also been studied for its potential to act as a catalyst in organic reactions. It has been shown to be an effective catalyst in the synthesis of pharmaceuticals, polymers, and materials for use in electronics.

Advantages and Limitations for Lab Experiments

CMP 95 has several advantages for use in laboratory experiments. It is a highly soluble compound, and it is relatively inexpensive. It is also a versatile compound, and it can be used in a variety of reactions. However, CMP 95 also has some limitations. It is a toxic compound, and it can be difficult to handle in the laboratory. It is also a highly flammable compound, and it should be handled with caution.

Future Directions

There are a number of potential future directions for the use of CMP 95 in scientific research and laboratory experiments. It could be used to synthesize more efficient pharmaceuticals, polymers, and materials for use in electronics. It could also be used to develop more effective inhibitors of enzymes, and to study the biochemical and physiological effects of CMP 95 on cells and organisms. Additionally, further research could be done to develop safer and more efficient methods for handling CMP 95 in the laboratory.

Synthesis Methods

CMP 95 can be synthesized using a variety of methods, including the Williamson ether synthesis, the Heck reaction, and the Suzuki coupling. The Williamson ether synthesis involves the reaction of an alkyl halide with an alcohol in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The Heck reaction involves the reaction of an alkyl halide with an alkene in the presence of a palladium catalyst. The Suzuki coupling involves the reaction of an alkyl halide with an aryl boronic acid in the presence of a palladium catalyst.

properties

IUPAC Name

5-(5-chloro-2-methoxyphenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c1-9-3-4-10(7-13(9)16)12-8-11(15)5-6-14(12)17-2/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWNCCREIHKWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=CC(=C2)Cl)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683939
Record name 5'-Chloro-2'-methoxy-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261977-61-0
Record name 5'-Chloro-2'-methoxy-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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